Tetrakis(ethylmethylamino)zirconium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

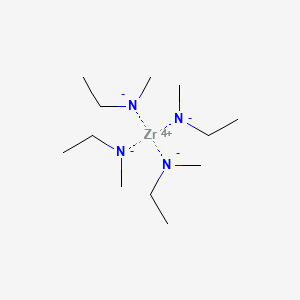

Tetrakis(ethylmethylamino)zirconium is an organometallic compound with the chemical formula Zr(NCH3C2H5)4. It is commonly used as a precursor in various chemical processes, particularly in the field of atomic layer deposition (ALD) for creating thin films of zirconium-based materials. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with ethylmethylamine (NCH3C2H5) in an inert atmosphere. The reaction typically occurs in a solvent such as toluene or hexane, and the product is purified through distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often packaged for use in deposition systems, where it serves as a precursor for the deposition of zirconium-based thin films .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(ethylmethylamino)zirconium undergoes various chemical reactions, including:

Substitution Reactions: The ethylmethylamido ligands can be substituted with other ligands such as alkoxides or halides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, halides, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.

Major Products:

Substitution Reactions: The major products are typically new zirconium complexes with different ligands.

Oxidation and Reduction: The products depend on the specific redox reaction but may include zirconium oxides or other zirconium-containing compounds[][3].

Scientific Research Applications

Tetrakis(ethylmethylamino)zirconium has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of zirconium-based materials, particularly in the field of ALD.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related materials are explored for potential biomedical applications.

Mechanism of Action

The mechanism of action of Tetrakis(ethylmethylamino)zirconium primarily involves its role as a precursor in ALD processes. During ALD, the compound undergoes surface reactions that lead to the deposition of thin films. The ethylmethylamido ligands are typically released as by-products, while the zirconium atoms form a uniform layer on the substrate. This process is highly controlled and allows for the precise deposition of materials at the atomic level .

Comparison with Similar Compounds

- Tetrakis(dimethylamido)zirconium(IV)

- Tetrakis(diethylamido)zirconium(IV)

- Tetrakis(ethylmethylamido)hafnium(IV)

- Tetrakis(dimethylamido)titanium(IV)

Comparison: Tetrakis(ethylmethylamino)zirconium is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to similar compounds. For instance, Tetrakis(dimethylamido)zirconium(IV) has different steric and electronic properties due to the presence of dimethylamido ligands instead of ethylmethylamido ligands. This can affect the compound’s reactivity and suitability for specific applications [3][3].

Properties

CAS No. |

175923-04-3 |

|---|---|

Molecular Formula |

C12H32N4Zr |

Molecular Weight |

323.63 g/mol |

IUPAC Name |

ethyl(methyl)azanide;zirconium(4+) |

InChI |

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

InChI Key |

SRLSISLWUNZOOB-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |

Canonical SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |

Origin of Product |

United States |

Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?

A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)